molecular formula C16H30O3Si B14592689 {[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane CAS No. 61543-67-7

{[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane

Cat. No.: B14592689
CAS No.: 61543-67-7
M. Wt: 298.49 g/mol
InChI Key: XAJVGBHDYLHWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane is an organosilicon compound that features a cyclohexene ring substituted with a diethoxyprop-1-en-2-yl group and a trimethylsilyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Introduction of the Diethoxyprop-1-en-2-yl Group: This step involves the alkylation of the cyclohexene ring with a suitable alkylating agent.

    Attachment of the Trimethylsilyl Ether: The final step involves the silylation of the hydroxyl group on the cyclohexene ring using a trimethylsilyl chloride reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethoxyprop-1-en-2-yl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the double bond in the cyclohexene ring, converting it to a cyclohexane ring.

    Substitution: The trimethylsilyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles such as halides (e.g., NaBr) or alkoxides (e.g., NaOEt) can be used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its structural features may allow for interactions with biological macromolecules, making it a potential candidate for drug development.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of {[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane involves its interaction with specific molecular targets. The diethoxyprop-1-en-2-yl group can undergo hydrolysis to form reactive intermediates that interact with enzymes or receptors. The trimethylsilyl ether group can be cleaved to release active hydroxyl groups, which can participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • {[3-(3,3-Dimethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane
  • {[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(triethyl)silane
  • {[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)germane

Uniqueness

The uniqueness of {[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structural features provide versatility in synthetic chemistry, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61543-67-7

Molecular Formula

C16H30O3Si

Molecular Weight

298.49 g/mol

IUPAC Name

[3-(3,3-diethoxyprop-1-en-2-yl)cyclohexen-1-yl]oxy-trimethylsilane

InChI

InChI=1S/C16H30O3Si/c1-7-17-16(18-8-2)13(3)14-10-9-11-15(12-14)19-20(4,5)6/h12,14,16H,3,7-11H2,1-2,4-6H3

InChI Key

XAJVGBHDYLHWSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=C)C1CCCC(=C1)O[Si](C)(C)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.